6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of the bromine atom at the 6th position of the isoquinoline ring.
Methoxylation: Introduction of the methoxy group at the 8th position.
Methylation: Introduction of the methyl group at the 2nd position.
Cyclization: Formation of the dihydroisoquinoline core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could convert the compound into its fully saturated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-methoxy-2-methylisoquinoline: Lacks the dihydro structure.
8-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom.
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group.
Uniqueness
6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific combination of substituents on the isoquinoline core, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H12BrNO2/c1-13-4-3-7-5-8(12)6-9(15-2)10(7)11(13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
OBIZJCFCHWIABX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=CC(=C2)Br)OC |
Origin of Product |
United States |
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